molecular formula C22H25F3N4O3 B3013612 N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1234876-09-5

N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide

Cat. No. B3013612
M. Wt: 450.462
InChI Key: TZXOGLLHCJUPAY-UHFFFAOYSA-N
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Description

The compound “N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide” appears to be a complex organic molecule. It contains several functional groups, including a methoxy group, a trifluoromethyl group, a ureido group, and a carboxamide group attached to a piperidine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced using a compound like 2-METHOXY-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID1. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule. The piperidine ring is a six-membered ring with one nitrogen atom, which could potentially be involved in hydrogen bonding or other intermolecular interactions.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the trifluoromethyl group is quite electronegative and could potentially be involved in reactions with nucleophiles. The ureido group could potentially participate in condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility in different solvents.


Scientific Research Applications

Chemical Modification and Pharmacological Applications

One key area of scientific research involving compounds similar to N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide is in the field of chemical modification and pharmacological applications. For instance, the study of compounds like N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a urea-based TRPV1 antagonist, has shown potential in alleviating chronic pain. Advancements in the structural modification of such compounds have led to derivatives with improved pharmacological profiles and tolerability, suggesting potential applications in pain management (Nie et al., 2020).

Synthesis and Analytical Profiling

Another important aspect of scientific research is the synthesis and analytical profiling of compounds. Research involving the synthesis of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation has shed light on the versatility and potential applications of piperidine derivatives in chemical synthesis (Takács et al., 2014).

Radioligand Development for Neurological Studies

Compounds structurally related to N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide are also explored in the development of radioligands for neurological studies. For example, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates its potential as a radiotracer for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Drug Discovery and Inhibitor Studies

Additionally, such compounds are significant in drug discovery and inhibitor studies. The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, derived from high-throughput screening, illustrates their potential application in developing new therapeutic agents (Thalji et al., 2013).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information about its potential hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its synthesis. Additionally, computational studies could be performed to predict its physical and chemical properties.


Please note that this is a general analysis based on the structure of the compound and does not include specific data or references to scientific literature. For a more detailed and accurate analysis, specific experimental data and peer-reviewed research would be needed.


properties

IUPAC Name

N-(2-methoxyphenyl)-4-[[[3-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O3/c1-32-19-8-3-2-7-18(19)28-21(31)29-11-9-15(10-12-29)14-26-20(30)27-17-6-4-5-16(13-17)22(23,24)25/h2-8,13,15H,9-12,14H2,1H3,(H,28,31)(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXOGLLHCJUPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide

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